molecular formula C13H16O4 B1341831 2-(2-Formylphenoxy)hexanoic acid CAS No. 138320-27-1

2-(2-Formylphenoxy)hexanoic acid

Cat. No. B1341831
CAS RN: 138320-27-1
M. Wt: 236.26 g/mol
InChI Key: BNHZJSWSEINXDJ-UHFFFAOYSA-N
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Description

“2-(2-Formylphenoxy)hexanoic acid” is a chemical compound with the molecular formula C13H16O4 . It is used in the synthetic preparation of 7-Amino-4,5-dihydrobenzo [f] [1,4]oxazepin-3-ones . It has also been used to synthesize azomethine derivatives .


Synthesis Analysis

The synthesis of “2-(2-Formylphenoxy)hexanoic acid” and its derivatives has been described in several studies . The intramolecular cyclization of 2-(2-formylphenoxy)hexanoic acid (FPHA) to 2-butylbenzofuran under the Perkin reaction conditions has been investigated . The optimum values of acetic anhydride to FPHA molar ratio, reaction time, acetic acid to FPHA molar ratio have been determined .


Molecular Structure Analysis

The molecular structure of “2-(2-Formylphenoxy)hexanoic acid” consists of a hexanoic acid chain and a formylphenoxy group . The molecular weight of the compound is 236.26400 .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the acid-catalyzed cyclization of 2-phenoxyalkanals to 2-alkylbenzo[b]furans . The cyclization process was optimized to yield 2-butylbenzofuran and some benzene-ring-halogenated 2-alkylbenzofurans .

Scientific Research Applications

Synthesis of 2-Alkylbenzofurans

The compound “2-(2-Formylphenoxy)hexanoic acid” (FPHA) has been used in the synthesis of 2-alkylbenzofurans . The intramolecular cyclization of FPHA to 2-butylbenzofuran under the Perkin reaction conditions has been investigated . The influence of important parameters on the 2-butylbenzofuran yield in relation to FPHA introduced has been described by regression equations .

Optimization of Cyclization Parameters

Research has been conducted to optimize the parameters of FPHA cyclization . The optimum values of acetic anhydride to FPHA molar ratio, reaction time, and acetic acid to FPHA molar ratio have been determined .

Production of Benzene-Ring-Halogenated 2-Alkylbenzofurans

FPHA has been used to produce benzene-ring-halogenated 2-alkylbenzofurans . These compounds have been obtained in moderate yields from corresponding 2-(2-formylphenoxy)alkanoic acids with the use of optimal conditions .

Investigation of Perkin Reaction Conditions

The Perkin reaction conditions for the intramolecular cyclization of FPHA to 2-butylbenzofuran have been investigated . This research contributes to the understanding of the reaction mechanism and the factors influencing the yield.

Development of Regression Equations

Regression equations in the form of a second-order polynomial have been developed to describe the influence of important parameters on the 2-butylbenzofuran yield in relation to FPHA introduced . This mathematical model can be used to predict the yield under different reaction conditions.

Contribution to Organic Chemistry Education

The research on FPHA contributes to organic chemistry education by providing a practical example of cyclization reactions, optimization of reaction parameters, and the synthesis of complex organic compounds .

Safety and Hazards

The compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(2-formylphenoxy)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-3-7-12(13(15)16)17-11-8-5-4-6-10(11)9-14/h4-6,8-9,12H,2-3,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHZJSWSEINXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591561
Record name 2-(2-Formylphenoxy)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Formylphenoxy)hexanoic acid

CAS RN

138320-27-1
Record name 2-(2-Formylphenoxy)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research paper regarding 2-(2-Formylphenoxy)hexanoic acid?

A1: The research paper focuses on optimizing the cyclization of 2-(2-Formylphenoxy)hexanoic acid to synthesize 2-alkylbenzofurans []. This involves investigating the ideal reaction parameters to achieve the desired cyclization efficiently.

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